



# Application Notes and Protocols for IMM-01 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IMM-01** is a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion protein that targets the CD47/SIRPα immune checkpoint.[1][2][3] CD47 is a widely expressed transmembrane protein on healthy cells that acts as a "don't eat me" signal by binding to SIRPα on myeloid cells, particularly macrophages.[4] Many cancer cells overexpress CD47 to evade immune surveillance. By blocking the CD47-SIRPα interaction, **IMM-01** enhances the phagocytosis of tumor cells by macrophages.[1][2] This mechanism of action provides a strong rationale for combining **IMM-01** with other immunotherapies to elicit a more robust and durable anti-tumor response.

Preclinical studies have demonstrated that **IMM-01**, in combination with PD-1/PD-L1 inhibitors, can exert a powerful synergistic anti-tumor effect.[2][5] This combination therapy has the potential to convert immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors with an inflamed microenvironment conducive to T-cell-mediated killing.[2][5] These application notes provide a comprehensive guide to the experimental design and detailed protocols for preclinical studies evaluating **IMM-01** in combination with other immunotherapeutic agents.

# IMM-01 Signaling Pathway and Therapeutic Rationale



**IMM-01**'s primary mechanism of action is the disruption of the CD47-SIRP $\alpha$  signaling axis. This leads to a cascade of events within the tumor microenvironment, ultimately promoting tumor cell elimination.

#### IMM-01 Signaling Pathway.

# Experimental Workflow for IMM-01 Combination Therapy Studies

A typical preclinical workflow for evaluating **IMM-01** in combination therapy involves a series of in vitro and in vivo experiments to establish synergy and elucidate the mechanism of action.



Click to download full resolution via product page

#### Preclinical Experimental Workflow.

# In Vitro Experimental Protocols Protocol 1: Cell Viability Assay (WST-1)

This protocol is for assessing the direct cytotoxic effects of **IMM-01** in combination with another therapeutic agent on tumor cells.

#### Materials:

- Tumor cell line of interest (adherent or suspension)
- Complete culture medium
- IMM-01
- Combination therapeutic agent (e.g., anti-PD-1 antibody)



- WST-1 reagent
- 96-well microplates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed tumor cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[6]
- Prepare serial dilutions of **IMM-01** and the combination agent in complete culture medium.
- Treat the cells with **IMM-01** alone, the combination agent alone, or the combination of both at various concentrations. Include untreated and vehicle control wells.
- Incubate the plate for 48-72 hours in a humidified incubator.
- Add 10 μL of WST-1 reagent to each well and incubate for 1-4 hours.[6]
- Gently shake the plate for 1 minute to ensure uniform color distribution.[6]
- Measure the absorbance at 450 nm using a microplate reader.[7]

Data Presentation:



| Treatment<br>Group     | Concentration<br>(nM) | Mean<br>Absorbance<br>(450 nm) | Standard<br>Deviation | % Cell Viability |
|------------------------|-----------------------|--------------------------------|-----------------------|------------------|
| Untreated<br>Control   | 0                     | 1.254                          | 0.087                 | 100.0            |
| IMM-01                 | 10                    | 1.198                          | 0.075                 | 95.5             |
| IMM-01                 | 100                   | 1.152                          | 0.081                 | 91.9             |
| Anti-PD-1              | 10                    | 1.233                          | 0.092                 | 98.3             |
| Anti-PD-1              | 100                   | 1.210                          | 0.085                 | 96.5             |
| IMM-01 + Anti-<br>PD-1 | 10 + 10               | 1.105                          | 0.078                 | 88.1             |
| IMM-01 + Anti-<br>PD-1 | 100 + 100             | 0.856                          | 0.065                 | 68.3             |

## Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in tumor cells following treatment with **IMM-01** combination therapy.

#### Materials:

- · Tumor cells
- IMM-01 and combination agent
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[8]
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

#### Procedure:



- Seed and treat tumor cells as described in the cell viability protocol for 24-48 hours.
- Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
- Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[10]
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[11]
- Incubate for 15 minutes at room temperature in the dark.[11]
- Add 400 μL of 1X Binding Buffer to each tube.[11]
- Analyze the samples by flow cytometry within one hour.[12]

#### Data Presentation:

| Treatment Group    | % Live Cells<br>(Annexin V-/PI-) | % Early Apoptotic<br>Cells (Annexin<br>V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|--------------------|----------------------------------|------------------------------------------------|--------------------------------------------------|
| Untreated Control  | 95.2 ± 2.1                       | 2.5 ± 0.8                                      | 2.3 ± 0.5                                        |
| IMM-01 (100 nM)    | 88.7 ± 3.5                       | 8.1 ± 1.2                                      | 3.2 ± 0.7                                        |
| Anti-PD-1 (100 nM) | 94.1 ± 2.8                       | 3.2 ± 0.9                                      | 2.7 ± 0.6                                        |
| IMM-01 + Anti-PD-1 | 65.4 ± 4.2                       | 25.8 ± 3.1                                     | 8.8 ± 1.5                                        |

# In Vivo Experimental Protocols Protocol 3: Syngeneic Mouse Model for Combination Therapy

This protocol outlines the use of a syngeneic mouse model to evaluate the in vivo efficacy of **IMM-01** combination therapy.



#### Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c)[13]
- Syngeneic tumor cell line (e.g., MC38 or CT26)[13]
- **IMM-01** and combination agent (e.g., anti-mouse PD-1 antibody)
- Sterile PBS
- Calipers

#### Procedure:

- Subcutaneously inject 1 x 10<sup>6</sup> tumor cells into the flank of the mice.[2]
- Monitor tumor growth until tumors reach a palpable size (approximately 50-100 mm³).[2]
- Randomize mice into treatment groups: Vehicle control, IMM-01 alone, combination agent alone, and IMM-01 + combination agent.
- Administer treatments according to a predetermined schedule (e.g., IMM-01 intraperitoneally twice weekly, anti-PD-1 intraperitoneally twice weekly).[2]
- Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.[2]
- At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors for further analysis.

Data Presentation:



| Treatment Group      | Mean Tumor<br>Volume (mm³) at<br>Day 21 | Standard Deviation | % Tumor Growth Inhibition |
|----------------------|-----------------------------------------|--------------------|---------------------------|
| Vehicle Control      | 1580                                    | 210                | 0                         |
| IMM-01 (10 mg/kg)    | 1150                                    | 180                | 27.2                      |
| Anti-PD-1 (10 mg/kg) | 980                                     | 150                | 38.0                      |
| IMM-01 + Anti-PD-1   | 350                                     | 95                 | 77.8                      |

# Protocol 4: Immune Cell Profiling of Tumors by Flow Cytometry

This protocol describes the analysis of immune cell populations within the tumor microenvironment.

#### Materials:

- Excised tumors from the in vivo study
- · Tumor dissociation kit
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD86, CD206)
- · Live/dead stain
- · Flow cytometer

#### Procedure:



- Prepare single-cell suspensions from the excised tumors using a tumor dissociation kit.[2]
- Lyse red blood cells using a lysis buffer.
- Stain the cells with a live/dead marker to exclude non-viable cells.
- Block Fc receptors with anti-CD16/32 antibody.[2]
- Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
- For intracellular markers, fix and permeabilize the cells before staining.
- Wash the cells and resuspend them in FACS buffer.
- Acquire data on a flow cytometer and analyze using appropriate software.

#### Data Presentation:

| Treatment Group      | % CD8+ T Cells of<br>CD45+ Cells | % M1 Macrophages<br>(CD86+) of F4/80+<br>Cells | % M2 Macrophages<br>(CD206+) of F4/80+<br>Cells |
|----------------------|----------------------------------|------------------------------------------------|-------------------------------------------------|
| Vehicle Control      | 5.2 ± 1.1                        | 15.8 ± 3.2                                     | 75.1 ± 8.5                                      |
| IMM-01 (10 mg/kg)    | 8.9 ± 1.8                        | 35.2 ± 5.1                                     | 50.3 ± 6.7                                      |
| Anti-PD-1 (10 mg/kg) | 15.6 ± 2.5                       | 20.1 ± 4.0                                     | 68.9 ± 7.2                                      |
| IMM-01 + Anti-PD-1   | 28.4 ± 3.9                       | 60.7 ± 7.3                                     | 25.4 ± 4.8                                      |

## **Logical Framework for Combination Strategy**

The decision to combine **IMM-01** with another immunotherapy is based on complementary mechanisms of action to overcome tumor immune evasion.





Click to download full resolution via product page

#### Rationale for Combination Therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol to study the immune profile of syngeneic mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]







- 6. WST-1 Assay: principles, protocol & practices for cell viability | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   HK [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IMM-01 Combination Therapy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#experimental-design-for-imm-01-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com